molecular formula C18H24ClN3O7 B13429094 (2S)-Arimoclomol Maleic Acid

(2S)-Arimoclomol Maleic Acid

Cat. No.: B13429094
M. Wt: 429.9 g/mol
InChI Key: OHUSJUJCPWMZKR-FTUYNFQWSA-N
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Description

(2S)-Arimoclomol Maleic Acid (CAS 289893-28-3) is the S-stereoisomer of the heat-shock protein co-inducer arimoclomol. This compound is primarily used in scientific research to investigate the role of heat shock protein (HSP) modulation in cellular stress response, with a particular focus on lysosomal function and protein misfolding diseases. The mechanism of action is associated with the amplification of the natural heat shock response; (2S)-Arimoclomol is understood to stabilize the interaction of Heat Shock Factor 1 (HSF1) with Heat Shock Elements (HSEs), thereby upregulating the production of cytoprotective HSPs like HSP70. These molecular chaperones facilitate the correct folding and processing of damaged or mutated proteins, improve the activity of sphingolipid-degrading enzymes, and stabilize lysosomal membranes. This activity is relevant for research into rare neurodegenerative diseases such as Niemann-Pick disease type C (NPC), where it has been shown to slow disease progression in clinical models by targeting underlying protein misfolding and lysosomal dysfunction. As a research-grade stereoisomer, it provides a critical tool for studying structure-activity relationships and the specific biological effects of chirality in pharmacological interventions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H24ClN3O7

Molecular Weight

429.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[(2S)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride

InChI

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m0./s1

InChI Key

OHUSJUJCPWMZKR-FTUYNFQWSA-N

Isomeric SMILES

C1CCN(CC1)C[C@@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Enantiospecific Synthesis of Arimoclomol

The preparation of (2S)-arimoclomol, the chiral base component of the maleic acid salt, typically begins with chiral glycidyl derivatives as precursors. These are subjected to regioselective ring-opening reactions and nucleophilic substitutions to construct the arimoclomol scaffold with high enantiomeric purity.

  • Chiral glycidyl derivatives are reacted under controlled conditions using sodium hydride as a base in anhydrous solvents such as dimethylformamide (DMF) at low temperatures (0°C) under inert atmosphere to prevent racemization.
  • The reaction proceeds through nucleophilic attack on the epoxide ring, followed by purification via column chromatography using silica or reverse-phase cartridges to isolate the (2S)-enantiomer with enantiomeric excess greater than 97.5%.
  • Analytical confirmation is achieved through chiral supercritical fluid chromatography (SFC), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), and mass spectrometry (MS) to verify stereochemistry and purity.

This method ensures the selective synthesis of the (2S)-enantiomer, which is critical as stereochemistry influences biological activity and pharmacokinetics.

Formation of (2S)-Arimoclomol Maleic Acid Salt

Acid-Base Reaction for Salt Formation

The maleic acid salt is prepared by a stoichiometric acid-base reaction between (2S)-arimoclomol and maleic acid, a dicarboxylic acid known to enhance solubility and stability of pharmaceutical agents.

  • The reaction is typically conducted in an organic solvent such as ethanol, methanol, or a water-organic solvent mixture under mild heating (25–40°C) to facilitate dissolution and interaction.
  • The molar ratio is maintained at 1:1 to form a stable salt complex.
  • After mixing, the solution is cooled to induce crystallization of the salt.
  • The crystalline product is isolated by filtration and dried under vacuum to obtain a non-hygroscopic, pure salt form.

This approach is consistent with standard pharmaceutical salt preparation techniques and yields a compound with improved physicochemical properties.

Alternative Solvent-Free Preparation: Melt Extrusion

Recent advances demonstrate a solvent-free method using twin-screw melt extrusion to prepare pharmaceutical salts, including maleic acid salts.

  • In this method, (2S)-arimoclomol and maleic acid are co-ground and fed into a twin-screw extruder.
  • The mixture is heated above the eutectic melting point (~100–140°C) to form a molten phase where salt formation occurs.
  • The extrudate is cooled rapidly to yield a crystalline salt with comparable purity and stability to solvent-based crystallization.
  • This continuous manufacturing process is scalable and environmentally friendly, avoiding large solvent volumes.

Reaction Conditions and Optimization

Temperature and pH Control

  • Salt formation is optimized at mild temperatures (25–40°C) to prevent decomposition of arimoclomol.
  • The maleate salt is stable in neutral pH but hydrolyzes under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, regenerating free arimoclomol and maleic acid.
  • Hydrolysis kinetics are temperature-dependent, with faster degradation observed at elevated temperatures (>50°C).

Purity and Yield Considerations

  • Purification involves recrystallization and chromatographic techniques to remove unreacted starting materials and side products.
  • High-performance liquid chromatography (HPLC) confirms purity ≥98%.
  • Enantiomeric purity is maintained through stereospecific synthesis and controlled salt formation steps.

Analytical Characterization of this compound

Spectroscopic Analysis

Technique Purpose Key Observations
^1H and ^13C NMR Structural confirmation Chemical shifts consistent with arimoclomol and maleic acid moieties
Mass Spectrometry (ESI-TOF) Molecular weight verification Matches theoretical molecular formula C18H24ClN3O7 with maleic acid salt formation
Infrared Spectroscopy (FT-IR) Functional group identification Characteristic peaks for carboxylic acid and amine salt formation
Chiral SFC Enantiomeric purity >97% enantiomeric excess for (2S)-arimoclomol

Thermal Analysis

  • Thermogravimetric analysis (TGA) indicates decomposition onset at ~160°C, associated with maleic acid decarboxylation.
  • Differential scanning calorimetry (DSC) reveals melting points consistent with crystalline salt formation and eutectic behavior in co-ground mixtures.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Acid-Base Reaction in Solvent Stoichiometric mixing in ethanol/methanol, crystallization High purity, well-established Solvent use, batch process
Twin-Screw Melt Extrusion Solvent-free, continuous melt mixing Scalable, eco-friendly, solvent-free Requires specialized equipment
Enantiospecific Synthesis Chiral glycidyl derivative ring-opening High enantiomeric purity Multi-step synthesis, cost

Research Findings and Industrial Relevance

  • The stereochemistry of the (2S)-enantiomer significantly affects enzymatic metabolism and pharmacodynamics, necessitating precise synthetic control.
  • Salt formation with maleic acid improves aqueous solubility and stability, facilitating oral bioavailability.
  • Continuous manufacturing approaches like melt extrusion offer promising scalability for pharmaceutical production.
  • Analytical methods confirm the integrity and purity of the compound, critical for regulatory approval and clinical use.

This comprehensive review of preparation methods for this compound integrates synthetic chemistry, pharmaceutical salt formation, and analytical characterization to provide a robust framework for researchers and manufacturers working with this compound.

Chemical Reactions Analysis

Oxidation Reactions

(2S)-Arimoclomol Maleic Acid undergoes oxidation primarily at its hydroxylamine (-N-OH) and pyridine-oxide groups. Key findings include:

Reaction ConditionsProductsCatalysts/Notes
Ambient temperature, presence of O₂ or H₂O₂Formation of nitroso derivatives (R-N=O)Requires basic pH for stabilization of intermediates
Elevated temperatures (>60°C)Degradation to carboxylic acids (e.g., maleic acid oxidation to oxaloacetic acid)Metal ion catalysts (Fe³⁺, Cu²⁺) accelerate reaction kinetics

Oxidation pathways are critical in metabolic studies, as oxidative stress modulation is central to its therapeutic mechanism .

Reduction Reactions

The compound’s imine (C=N) and pyridine-oxide groups are susceptible to reduction:

Reducing AgentProductsConditions
Sodium borohydride (NaBH₄)Secondary amine derivativesPerformed in ethanol/water mixtures at 25°C
Hydrogen gas (H₂) with Pd/C catalystSaturated hydrocarbon backboneHigh-pressure (3–5 atm), 50–70°C

Reduced forms exhibit altered pharmacokinetics, with increased lipophilicity enhancing blood-brain barrier penetration .

Substitution Reactions

The chloride group in the carboximidoyl moiety participates in nucleophilic substitution:

NucleophileReaction SiteProducts
Hydroxide (OH⁻)Chloride displacementHydroxamic acid derivatives
Thiols (e.g., glutathione)Thioether formationConjugates detected in metabolic studies

Substitution reactions are pH-dependent, with optimal activity observed at neutral to slightly alkaline conditions.

Acid-Base Reactions

Maleic acid’s dicarboxylic groups enable proton donation, forming salts with alkaline agents:

BaseReaction OutcomeApplications
Sodium bicarbonate (NaHCO₃)Sodium maleate saltEnhances aqueous solubility for formulation
Triethylamine (Et₃N)Zwitterionic complexStabilizes the compound during synthesis

Hydration/Dehydration

Maleic acid undergoes reversible hydration to form malic acid:
Maleic acid+H2OMalic acid\text{Maleic acid} + \text{H}_2\text{O} \rightleftharpoons \text{Malic acid}

  • Conditions : Acidic pH, 70–90°C.

  • Equilibrium : Favors hydration at elevated temperatures.

Enzymatic Reactions

In metabolic pathways, this compound is subject to:

  • Glutathionation : Conjugation with glutathione at the imine group, forming water-soluble metabolites .

  • O-Glucuronidation : UDP-glucuronosyltransferase-mediated modification of hydroxyl groups .

Stability Under Stress Conditions

  • Thermal Degradation : Decomposes above 150°C, releasing CO₂ and forming aromatic byproducts.

  • Photolysis : UV exposure (254 nm) induces cleavage of the pyridine-oxide ring.

Scientific Research Applications

(2S)-Arimoclomol Maleic Acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is being explored for its potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2S)-Arimoclomol Maleic Acid involves its interaction with molecular targets and pathways within cells. The compound is known to act as a co-inducer of heat shock proteins (HSPs), which play a crucial role in protecting cells from stress and damage. By enhancing the expression of HSPs, this compound helps to maintain cellular homeostasis and prevent the aggregation of misfolded proteins, which is a common feature of neurodegenerative diseases.

Comparison with Similar Compounds

Stereoisomers: (2S)- vs. (2R)-Arimoclomol Maleate

Property (2S)-Arimoclomol Maleate (2R)-Arimoclomol Maleate
Stereochemistry S-configuration at C2 R-configuration at C2 (active form)
Therapeutic Use Potential research applications FDA Fast Track for ALS
Safety Profile Limited data Skin/eye irritation, acute toxicity (Category 4)
Pharmacokinetics Unstudied Enhanced bioavailability via maleate
  • Key Insight : Enantiomeric differences significantly impact biological activity. The (2R)-form’s efficacy in ALS is attributed to optimized target binding, while the (2S)-form may exhibit altered pharmacokinetics or reduced potency .

Isotopologues: Arimoclomol-d10 Maleic Acid

Property Arimoclomol-d10 Maleic Acid (2S)-Arimoclomol Maleic Acid
Structure Deuterated (10 H → D) Non-deuterated
Metabolic Stability Enhanced (slower CYP450 metabolism) Standard metabolism
Regulatory Status Research-only, not for human use Potential clinical use
Shelf Life Short (requires cold storage) Standard storage (2°C–8°C)
  • Key Insight : Deuterated forms like Arimoclomol-d10 are used to study metabolic pathways, offering prolonged half-life but restricted to preclinical research .

Maleic Acid vs. Other Counterions

Counterion Maleic Acid Fumaric Acid Hydrochloride
Solubility (Water) High (478 g/L at 25°C) Low (6.3 g/L at 25°C) Moderate
Melting Point 135°C 287°C Varies by compound
Drug Compatibility Preferred for polar formulations Limited due to low solubility Common but acidic
  • Key Insight : Maleic acid’s high solubility and thermal stability make it ideal for polar drug formulations like arimoclomol salts, unlike fumaric acid’s poor solubility .

Comparison with Other HSP Amplifiers

  • Celastrol : A natural HSP inducer with anti-inflammatory effects but higher toxicity .
  • BGP-15: Another HSP amplifier in trials for metabolic disorders; lacks ALS indications .

Critical Research Findings

Stereochemical Impact : The (2R)-enantiomer’s efficacy in ALS underscores the importance of chirality in drug design. The (2S)-form may require separate validation for therapeutic use .

Maleate Advantages : Maleic acid’s solubility (22.7 kJ/mol higher heat of combustion than fumaric acid) enhances drug dissolution and bioavailability .

Deuterated Forms : Arimoclomol-d10’s restricted use highlights the gap between preclinical research and clinical applicability .

Biological Activity

(2S)-Arimoclomol Maleic Acid is a compound that has garnered attention for its biological activity, particularly in the context of cellular stress responses and neuroprotection. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₄ClN₃O₇
  • Molecular Weight : 429.85 g/mol
  • CAS Number : 289893-28-3

The addition of maleic acid enhances the stability and solubility of the compound, which is crucial for its bioavailability in therapeutic applications.

This compound primarily exerts its effects through the modulation of heat shock proteins (HSPs). It activates heat shock factor 1 (HSF1), leading to increased synthesis of HSPs, which are essential for cellular protection against stress-induced damage. This mechanism is vital for maintaining cellular homeostasis and promoting cell survival under adverse conditions, making it a candidate for treating neurodegenerative diseases.

Key Mechanisms:

  • Activation of HSF1 : Enhances the expression of HSPs.
  • Protection Against Protein Aggregation : Prevents aggregation of misfolded proteins, which is critical in neurodegenerative conditions.
  • Cell Survival Promotion : Supports cell viability under stress conditions by enhancing repair mechanisms.

Neuroprotective Effects

Research indicates that this compound may have significant neuroprotective effects. By promoting the expression of HSPs, it helps protect neurons from stress-related damage, which is particularly relevant in diseases like Alzheimer's and Parkinson's.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
ArimoclomolC₁₄H₂₀ClN₃O₃Known for treating Niemann-Pick disease type C
(2R)-Arimoclomol Maleic AcidC₁₄H₂₀ClN₃O₃- C₄H₄O₄Stereoisomer differing in configuration
Heat Shock Protein InducersVariousGeneral class enhancing HSP expression

This compound distinguishes itself through enhanced solubility due to the maleic acid moiety, potentially improving its bioavailability compared to arimoclomol alone.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

  • Neuroprotection Studies :
    • A study demonstrated that treatment with this compound led to reduced neuronal death in models of oxidative stress, highlighting its protective role against neurodegeneration.
  • Heat Shock Protein Induction :
    • Research indicated that this compound significantly increased levels of HSP70 and HSP90 in cultured neuronal cells, suggesting a robust mechanism for cellular protection under stress conditions.
  • Antimicrobial Potential :
    • Preliminary investigations into its antimicrobial properties showed that it could inhibit certain bacterial strains, although further studies are needed to establish its efficacy compared to established antibiotics .

Q & A

Q. What analytical methods are recommended for quantifying maleic acid in complex biological matrices?

High-performance liquid chromatography (HPLC) using mixed-mode columns (e.g., BIST™ A+ or Newcrom series) is optimal. Columns with ion-pairing groups enable efficient separation of maleic acid from other organic acids (e.g., fumaric, oxalic, ascorbic acids). Mobile phases should combine aqueous buffers (pH-adjusted) with organic modifiers like methanol. Quantitation via UV detection at 210–220 nm is standard. Calibration with certified reference materials (CRMs) ensures traceability .

Q. How does maleic acid function as an antifungal agent in plant pathology research?

Maleic acid inhibits Sclerotinia sclerotiorum by suppressing mycelial growth (32.5% inhibition at 2 mg/mL) and sclerotia formation. It disrupts virulence factors by downregulating oxalic acid secretion and genes like CWDE10 and Ss-Bi1. Experimental validation involves measuring lesion diameters on detached leaves, sclerotia weight/number, and SEM imaging of sclerotial cell structure .

Q. What safety protocols are critical when handling maleic anhydride in laboratory settings?

Maleic anhydride is corrosive and reacts with moisture to form maleic acid. Use PPE (gloves, goggles), work in fume hoods, and store in airtight containers. Avoid exposure to alcohols to prevent esterification. Emergency protocols include rinsing affected skin/eyes with water for 15+ minutes and neutralizing spills with sodium bicarbonate .

Q. What physicochemical properties of maleic acid are relevant to polymer synthesis?

Maleic acid’s low melting point (135°C), high solubility in water, and planar molecular structure enable its use in Diels-Alder reactions and biodegradable polymers. Its intramolecular hydrogen bonding influences reactivity in copolymer systems (e.g., low-density polyethylene-starch composites) .

Advanced Research Questions

Q. How can researchers optimize maleic acid concentration for biofilm disruption in microbial studies?

Dose-response experiments (1–20 ppm) with Listeria monocytogenes biofilms should combine maleic acid with acidic conditions (pH 4–5). Assess biofilm removal via crystal violet staining and quantify extracellular GABA levels to confirm GadD2 enzyme inhibition. Synergy with other organic acids (e.g., malonic acid) can enhance efficacy .

Q. What experimental approaches reconcile contradictory findings on maleic acid’s dual effects on sclerotia formation?

Maleic acid reduces sclerotia numbers but increases their weight in S. sclerotiorum. To resolve this, design experiments varying concentrations (0.5–5 mg/mL) and measure both parameters. Use ANOVA with Duncan’s post hoc tests to compare treatments. SEM imaging of sclerotia ultrastructure (e.g., electron-thin regions) clarifies mechanistic impacts .

Q. How does maleic acid compare to EDTA in smear layer removal during endodontic procedures?

At 7%, maleic acid outperforms 17% EDTA in apical third smear layer removal due to superior chelation and lower cytotoxicity. Use SEM to score smear layer presence (0–3 scale) across root canal regions. Statistical analysis via Kruskal-Wallis test confirms significance (p < 0.05). Irrigate with 2.5% NaOCl post-treatment to neutralize residual debris .

Q. In transcriptomic studies, how should researchers design experiments to assess maleic acid’s neurotoxic effects?

Expose SH-SY5Y neuroblastoma cells to 10–100 μM maleic acid for 24–48 hours. Measure cell viability (MTT assay), intracellular calcium (Fluo-4 AM), and thiol levels. Perform RNA-seq to identify differentially expressed genes (e.g., oxidative stress markers). Use one-way ANOVA with Dunnett’s test for dose-response analysis .

Q. What molecular dynamics simulations elucidate maleic acid’s role in crystal morphology regulation?

In α-hemihydrate gypsum synthesis, maleic acid selectively adsorbs onto the (001) crystal face via carboxyl groups, inhibiting growth along the c-axis. Validate via EDS (carbon detection on crystal surfaces) and simulate adsorption energy using density functional theory (DFT). Adjust maleic acid concentration (0.1–0.5 wt%) to optimize crystal aspect ratio .

Q. How do maleic acid derivatives enhance drug delivery systems?

Maleic acid improves solubility of hydrophobic drugs via pH-sensitive conjugation (e.g., prodrugs). Test bioavailability in vitro using Caco-2 cell monolayers and in vivo pharmacokinetic studies. Derivatives like maleimide enable targeted delivery by binding thiol groups in tumor microenvironments .

Methodological Notes

  • Data Contradictions: Address discrepancies (e.g., sclerotia weight vs. number) by standardizing growth conditions (temperature, agar type) and using larger sample sizes.
  • Experimental Design: For in vitro studies, include positive/negative controls (e.g., EDTA for chelation, saline for irrigation).
  • Statistical Rigor: Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal data and report effect sizes.

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